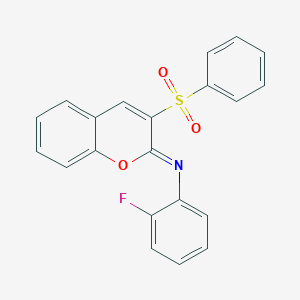
(2Z)-3-(benzenesulfonyl)-N-(2-fluorophenyl)-2H-chromen-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-3-(benzenesulfonyl)-N-(2-fluorophenyl)-2H-chromen-2-imine is a synthetic organic compound that belongs to the class of fluorinated anilines and chromene derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(benzenesulfonyl)-N-(2-fluorophenyl)-2H-chromen-2-imine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of an appropriate phenol derivative with an aldehyde under acidic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via a sulfonylation reaction using a sulfonyl chloride reagent in the presence of a base.
Fluorination: The fluorine atom can be introduced through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Formation of the Aniline Derivative: The final step involves the condensation of the fluorinated chromene derivative with aniline under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-3-(benzenesulfonyl)-N-(2-fluorophenyl)-2H-chromen-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its fluorinated and sulfonyl functional groups.
Wirkmechanismus
The mechanism of action of (2Z)-3-(benzenesulfonyl)-N-(2-fluorophenyl)-2H-chromen-2-imine involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom and phenylsulfonyl group can enhance its binding affinity to target proteins, enzymes, or receptors, leading to modulation of their activity. The chromene moiety may also contribute to the compound’s overall biological activity by interacting with cellular components and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-2-fluoro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)benzamide: Similar structure with a benzamide group instead of an aniline group.
(Z)-2-chloro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline: Similar structure with a chlorine atom instead of a fluorine atom.
(Z)-2-fluoro-N-(3-(methylsulfonyl)-2H-chromen-2-ylidene)aniline: Similar structure with a methylsulfonyl group instead of a phenylsulfonyl group.
Uniqueness
(2Z)-3-(benzenesulfonyl)-N-(2-fluorophenyl)-2H-chromen-2-imine is unique due to the combination of its fluorine atom, phenylsulfonyl group, and chromene moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-N-(2-fluorophenyl)chromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FNO3S/c22-17-11-5-6-12-18(17)23-21-20(14-15-8-4-7-13-19(15)26-21)27(24,25)16-9-2-1-3-10-16/h1-14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHXGRBHWGFFRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
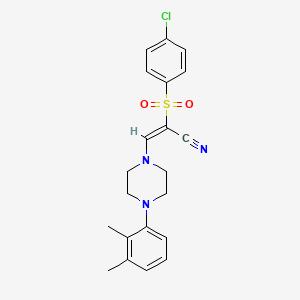
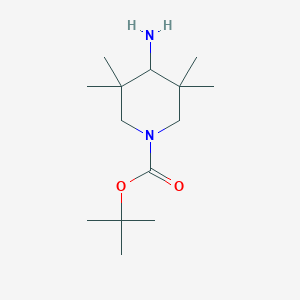
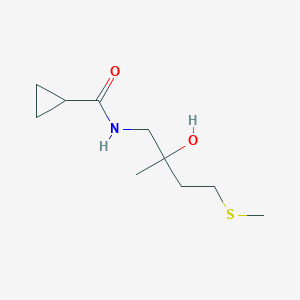
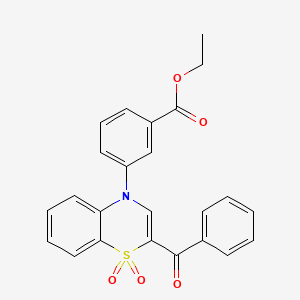
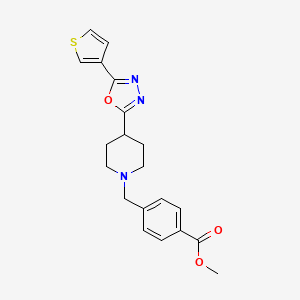
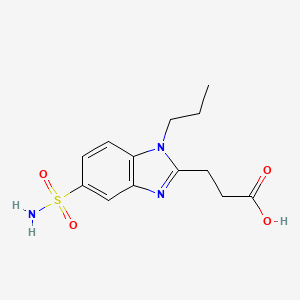
![N1-[4-(Dimethylamino)phenyl]-beta-alaninamide dihydrochloride](/img/new.no-structure.jpg)
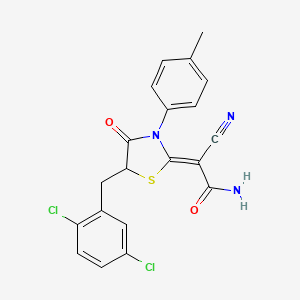
![4-[4-(2,4-dichlorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2715351.png)
![2-{4-[5-(3-methoxypropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carbonyl]piperazin-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B2715353.png)
![4-[(2-Chloro-6-fluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2715354.png)
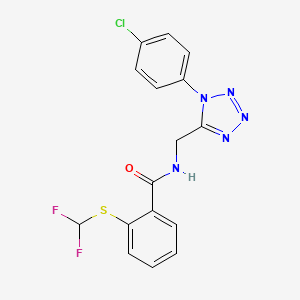
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2715358.png)
![5-Fluoro-4-(4-methoxyphenyl)-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B2715359.png)
